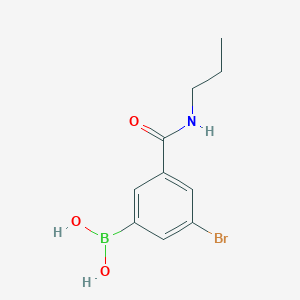
5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid
Descripción general
Descripción
5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121512-78-3 . Its molecular weight is 285.93 . The IUPAC name for this compound is (3-bromo-5-(propylcarbamoyl)phenyl)boronic acid . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BBrNO3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 285.93 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Photophysical Studies
In the realm of chemical synthesis, derivatives of bromophenylboronic acids, including compounds structurally related to 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid, have shown utility in creating fluorescein derivatives with unique pH-dependent fluorescence properties. These derivatives can undergo cross-coupling reactions, such as Suzuki and Sonogashira, to produce compounds with potential applications in bioimaging and sensor technologies due to their specific emission properties under varying pH conditions (Hwang et al., 2018).
Antimicrobial and Hemostatic Activities
Research into the sodium salts of N-acyl-5-bromo(3,5-dibromo)anthranilic acids, structurally similar to the core phenylboronic acid structure, has identified compounds with notable hemostatic and antimicrobial activities. These studies underline the potential of bromophenylboronic acid derivatives in developing new therapeutic agents with hemostatic properties and antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli (Andryukov et al., 2011).
Optical Modulation and Nanotechnology
The incorporation of phenylboronic acid groups into polymers for wrapping around single-walled carbon nanotubes (SWNTs) demonstrates an innovative approach to modifying the optical properties of nanomaterials for applications in saccharide recognition. This highlights the versatility of phenylboronic acid derivatives, including this compound, in the development of sensitive, selective optical sensors for biomedical and environmental monitoring purposes (Mu et al., 2012).
Gene Transfection and Biomedical Research
The functionalization of polymers with phenylboronic acid to enhance gene delivery capabilities represents a significant advancement in gene therapy technologies. By improving the condensation ability to DNA and facilitating cellular uptake, derivatives of phenylboronic acid, such as this compound, could play a crucial role in developing more efficient and targeted gene delivery systems (Peng et al., 2010).
Mecanismo De Acción
- The primary target of this compound is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, the compound interacts with palladium catalysts, leading to bond formation between organic fragments .
Target of Action
Mode of Action
Safety and Hazards
Propiedades
IUPAC Name |
[3-bromo-5-(propylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJQDJJXOLSAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192220 | |
| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-78-3 | |
| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



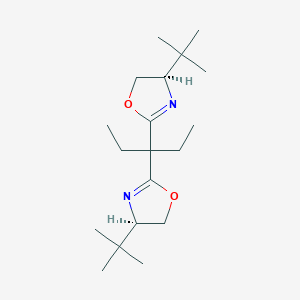
![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)



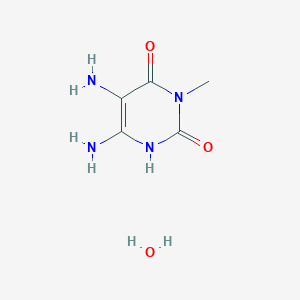


![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
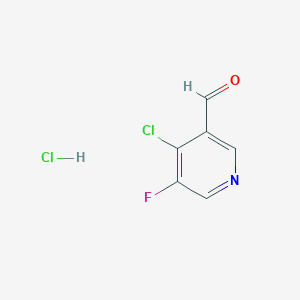
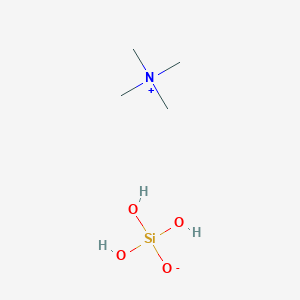
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)

